

physical and chemical properties of 5,6,7,8-Tetrahydro-2-naphthol

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Compound of Interest

Compound Name: 5,6,7,8-Tetrahydro-2-naphthol

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An In-depth Technical Guide to **5,6,7,8-Tetrahydro-2-naphthol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydro-2-naphthol, also known by synonyms such as 6-Hydroxytetralin and 6-Tetralinol, is an organic compound derived from naphthalene.^{[1][2][3]} It is characterized by a partially hydrogenated naphthalene ring system with a hydroxyl group substituted at the 2-position.^{[1][2][4][5]} This structure, with its combination of an aromatic ring and a saturated alicyclic component, makes it a valuable intermediate and building block in various fields of chemical synthesis.^{[1][3][4]} Its molecular formula is C₁₀H₁₂O.^{[1][2][4][6][7]} This guide provides a comprehensive overview of its physical and chemical properties, relevant experimental protocols, and its role in biological pathways and as a research chemical.

Core Physical and Chemical Properties

5,6,7,8-Tetrahydro-2-naphthol presents as a beige or white crystalline solid under standard conditions.^{[1][3][6][8]} It is sparingly soluble in water.^{[1][4]}

Quantitative Physicochemical Data

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₂ O	[1][2][6][7]
Molecular Weight	148.20 g/mol	[1][2][4][7]
Melting Point	58-62 °C	[1][6]
Boiling Point	275-276 °C (at 760 mmHg)	[1][3][5]
160-162 °C (at 11 mmHg)		
133 °C (at 8 mmHg)		
Density	1.055 - 1.1 g/cm ³	[1][3]
Water Solubility	1.5 g/L (at 20 °C)	[1][4]
pKa	10.48 (at 25 °C)	[1]
Flash Point	>110 °C (>230 °F)	[1][3]

Spectroscopic Data Summary

Technique	Key Features and Observations	Source(s)
GC-MS	m/z Top Peak: 120; m/z 2nd Highest: 148; m/z 3rd Highest: 107 or 147	[2]
¹ H NMR	In CDCl ₃ , characteristic shifts include aromatic protons (~6.5-6.9 ppm), a hydroxyl proton (~4.7-5.0 ppm), benzylic protons (~2.7 ppm), and aliphatic protons (~1.75 ppm).	[9]
¹³ C NMR	Expected peaks for aromatic, and aliphatic carbons.	[10]
FT-IR	Spectra available via KBr-Pellet and ATR-Neat techniques. Characteristic peaks for O-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretches are expected.	[2][11]

Experimental Protocols

While a specific, detailed laboratory synthesis protocol for **5,6,7,8-Tetrahydro-2-naphthol** is not readily available in the provided search results, its synthesis is generally achieved through the partial hydrogenation of 2-naphthol.[3] However, detailed protocols for the synthesis of the closely related and structurally significant compound, 5,6,7,8-Tetrahydro-2-naphthoic acid, are well-documented and provide insight into the chemistry of the tetralin scaffold.

Example Protocol: Synthesis of 5,6,7,8-Tetrahydro-2-naphthoic Acid via Catalytic Hydrogenation

This protocol details the reduction of the aromatic system of 2-naphthoic acid to its tetralin derivative.[12][13]

1. Materials and Equipment:

- 2-Naphthoic acid
- 10% Palladium on carbon (Pd/C)
- Ethanol, absolute
- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- 2M aqueous hydrochloric acid (HCl)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
- Standard laboratory glassware (round-bottom flask, Büchner funnel, separatory funnel)
- Rotary evaporator

2. Reaction Setup:

- To a high-pressure reaction vessel, add 2-naphthoic acid and 10% Pd/C.
- Add absolute ethanol as the solvent and seal the vessel securely.

3. Hydrogenation:

- Purge the reaction vessel with nitrogen gas to remove air, then evacuate and backfill with hydrogen gas. Repeat this cycle three times.
- Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
- Stir the mixture at a set temperature (e.g., 50-80°C) for several hours until hydrogen uptake ceases.

4. Work-up and Purification:

- After cooling and venting the vessel, filter the reaction mixture through Celite to remove the Pd/C catalyst, washing with ethanol.
- Remove the ethanol from the filtrate under reduced pressure.
- Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.
- Wash with a saturated aqueous solution of sodium bicarbonate. The product, being acidic, will move to the aqueous layer.
- Separate the aqueous layer. Cool it in an ice bath and acidify to a pH of 2-3 with 2M HCl to precipitate the product.
- Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.



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Workflow for the synthesis of 5,6,7,8-Tetrahydro-2-naphthoic acid.

Biological Activity and Signaling Pathways

While **5,6,7,8-Tetrahydro-2-naphthol** itself is not a therapeutic agent, it serves as a critical precursor and model compound in several biological contexts.

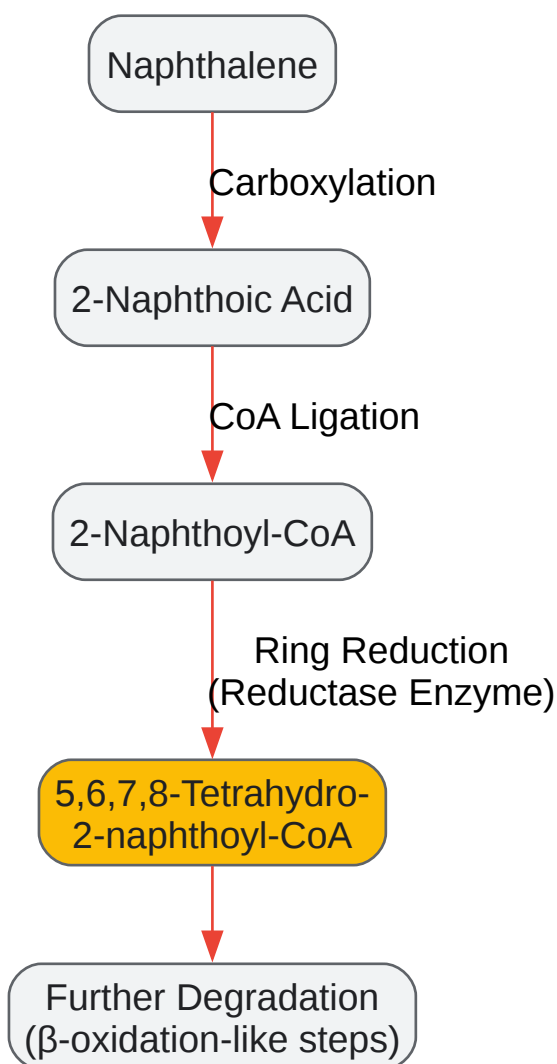
Applications in Research and Development

- **Pharmaceutical Intermediate:** It is a key intermediate in the synthesis of the antifungal drug Liranaftate.[3]

- **Photochemical Studies:** It is used as a model compound to study the photochemical transformation and environmental degradation of hormones like 17 β -estradiol and 17 α -ethinylestradiol.[\[1\]](#)[\[5\]](#)
- **Scaffold for Drug Discovery:** The 5,6,7,8-tetrahydronaphthalene scaffold is a versatile template in medicinal chemistry. Analogs have been developed as potent and selective agonists of the Retinoid X Receptor (RXR), a key target in cancer therapy.[\[14\]](#) Bexarotene, an FDA-approved drug, is a well-known example.[\[14\]](#) Derivatives have also been investigated for anti-inflammatory and anticancer activities.[\[15\]](#)[\[16\]](#)

Role in Biochemical Pathways

The related compound, 5,6,7,8-Tetrahydro-2-naphthoic acid, is a known intermediate in the anaerobic degradation of naphthalene by sulfate-reducing bacteria.[\[17\]](#)[\[18\]](#) In this pathway, naphthalene is first carboxylated and activated to a coenzyme A (CoA) thioester. A series of reduction steps, catalyzed by enzymes like tetrahydronaphthoyl-CoA reductase, leads to the formation of 5,6,7,8-tetrahydro-2-naphthoyl-CoA, which is further metabolized.[\[11\]](#)[\[18\]](#)



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Anaerobic degradation pathway of naphthalene.

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